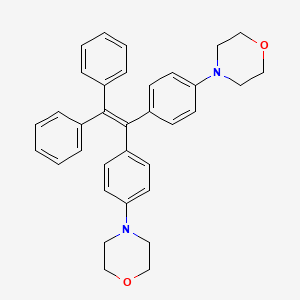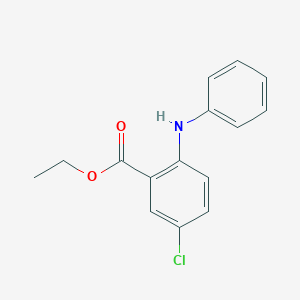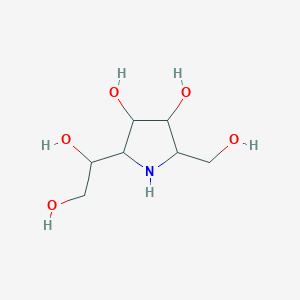
1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene backbone substituted with diphenyl and morpholinophenyl groups, which contribute to its distinctive chemical behavior and reactivity.
準備方法
合成経路と反応条件
1,1-ジフェニル-2,2-ビス(4-モルホリノフェニル)エテンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つには、ジフェニルアセチレンとモルホリン置換ベンザルデヒドを特定の条件下で反応させて、目的の生成物を生成することが含まれます。反応条件には、多くの場合、高収率と純度を確保するために、触媒、溶媒、および制御された温度の使用が含まれます。
工業生産方法
工業的な環境では、この化合物の生産には、大規模な有機合成技術が使用されることがあります。これらの方法は、効率性とコスト効率のために最適化されており、多くの場合、連続フロー反応器と自動化システムを利用して、一貫した反応条件と製品品質を維持しています。
化学反応の分析
反応の種類
1,1-ジフェニル-2,2-ビス(4-モルホリノフェニル)エテンは、次のような様々な化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、対応するケトンまたはカルボン酸を生成します。
還元: 還元反応は、この化合物を対応するアルコールまたはアルカンに変換することができます。
置換: この化合物中の芳香環は、求電子置換反応または求核置換反応を受けることができ、異なる官能基が導入されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がしばしば使用されます。
置換: ハロゲン (Cl2、Br2) やニトロ化剤 (HNO3) などの試薬を酸性または塩基性条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアルカンが生成される場合があります。
科学的研究の応用
1,1-ジフェニル-2,2-ビス(4-モルホリノフェニル)エテンは、科学研究において、次のようないくつかの応用を持っています。
化学: より複雑な有機分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について探求されています。
産業: その独特な構造特性により、ポリマーやコーティングなどの高度な材料の開発に利用されています。
作用機序
1,1-ジフェニル-2,2-ビス(4-モルホリノフェニル)エテンがその効果を発揮する機序には、特定の分子標的および経路との相互作用が含まれます。この化合物の構造により、酵素、受容体、およびその他の生体分子と相互作用することができ、それらの活性を調節することがあります。これらの相互作用は、酵素活性の阻害や細胞シグナル伝達経路の改変など、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
1,2-ビス(ジフェニルホスフィノ)エタン: エテン骨格は類似しているが、置換基が異なる化合物で、配位化学において配位子として使用されます。
テトラフェニルエテン: 凝集誘起発光特性で知られており、材料科学や蛍光研究に使用されます。
独自性
1,1-ジフェニル-2,2-ビス(4-モルホリノフェニル)エテンは、ジフェニル基とモルホリノフェニル基の組み合わせにより、独特の化学的および物理的特性を有しているため、独自性があります。この独自性により、その構造的特徴を目的の結果のために活用できる、研究や産業における特定の用途にとって貴重な化合物となっています。
特性
CAS番号 |
919789-72-3 |
|---|---|
分子式 |
C34H34N2O2 |
分子量 |
502.6 g/mol |
IUPAC名 |
4-[4-[1-(4-morpholin-4-ylphenyl)-2,2-diphenylethenyl]phenyl]morpholine |
InChI |
InChI=1S/C34H34N2O2/c1-3-7-27(8-4-1)33(28-9-5-2-6-10-28)34(29-11-15-31(16-12-29)35-19-23-37-24-20-35)30-13-17-32(18-14-30)36-21-25-38-26-22-36/h1-18H,19-26H2 |
InChIキー |
UOEIOZFOCIGNOT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)



![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)
![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)

